3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C12H11ClN2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-chloro-4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid: A closely related compound with a similar structure but differing in the position of the carboxylic acid group.
(3-chloro-4-ethoxyphenyl)methanol: Another related compound with a hydroxyl group instead of the pyrazole ring.
Uniqueness
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific structural features, such as the position of the carboxylic acid group and the presence of the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 266.69 g/mol
- CAS Number : 1037719-40-6
Synthesis
The synthesis of this compound typically involves reacting 3-chloro-4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then carboxylated to introduce the carboxylic acid group. Common solvents used include ethanol or methanol, often with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. The specific targets within fungal cells are still under investigation, but preliminary results suggest that it may inhibit ergosterol synthesis, a critical component of fungal cell membranes.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and associated pain .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. Additionally, it may inhibit cell proliferation by interfering with cell cycle progression .
The biological activities of this compound are likely due to its ability to bind to specific enzymes or receptors involved in various biochemical pathways. For instance:
- Enzyme Inhibition : By inhibiting enzymes such as COX, it reduces inflammatory mediators.
- Cell Proliferation : It may block pathways that lead to uncontrolled cell growth in cancer cells.
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid | Similar pyrazole ring | Moderate antimicrobial |
(3-chloro-4-ethoxyphenyl)methanol | Hydroxyl group instead of pyrazole | Lower antibacterial activity |
Case Studies
- Antimicrobial Study : A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Anti-inflammatory Research : In vitro assays demonstrated a significant reduction in nitric oxide production in macrophages treated with this compound compared to controls.
Properties
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-11-4-3-7(5-8(11)13)9-6-10(12(16)17)15-14-9/h3-6H,2H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBQAXIOOLBOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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